molecular formula C18H18N2O6S B3303046 N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide CAS No. 919681-34-8

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide

Cat. No.: B3303046
CAS No.: 919681-34-8
M. Wt: 390.4 g/mol
InChI Key: XHIIENMDMVPAEZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H18N2O6S and its molecular weight is 390.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a synthetic compound belonging to the sulfonamide class, known for its diverse applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
  • Molecular Formula : C18H18N2O6S
  • Molecular Weight : 390.4 g/mol
  • Purity : Typically >95% .

The precise mechanism of action for this compound remains largely unexplored. However, its structural similarity to other diaryltetrahydroquinolin derivatives suggests potential interactions with various biological targets.

Target Identification

Current research does not clearly outline the primary biological targets of this compound. Further studies are needed to elucidate specific receptors or enzymes that may be influenced by its action.

Cardiovascular Effects

Research has shown that some sulfonamide derivatives can alter perfusion pressure and coronary resistance:

  • In an experimental setup using isolated rat hearts, compounds similar to this compound were tested for their effects on perfusion pressure. Results indicated that these compounds could decrease perfusion pressure over time .

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose (nM)Observations
IControl-Baseline perfusion pressure
IIBenzenesulfonamide0.001Decreased perfusion pressure
IIICompound 2 (2,5-Dichloro)0.001Notable decrease in coronary resistance
IVCompound 3 (Hydrazinocarbonyl)0.001Moderate effect on perfusion
VCompound 4 (2-Aminoethyl)0.001Significant decrease in perfusion pressure
VICompound 5 (Nitrophenyl Ureido)0.001Minimal impact observed

These findings underscore the potential of sulfonamide derivatives to influence cardiovascular dynamics significantly.

Biochemical Pathways

The biochemical pathways affected by this compound are not well characterized. However, given its structural features and the known activities of related compounds, it may interact with:

  • Calcium channels,
  • Enzymatic pathways involved in inflammation,
  • Bacterial biosynthesis pathways.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-25-15-8-3-12(11-16(15)26-2)19-27(23,24)14-6-4-13(5-7-14)20-17(21)9-10-18(20)22/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIIENMDMVPAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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